![molecular formula C8H7Cl3O B077557 1-(2,4,5-Trichlorophenyl)ethanol CAS No. 14299-54-8](/img/structure/B77557.png)
1-(2,4,5-Trichlorophenyl)ethanol
Overview
Description
1-(2,4,5-Trichlorophenyl)ethanol, also known as TCPE, is a synthetic compound commonly used in laboratory experiments. It is an aromatic compound with a molecular formula of C8H7Cl3O. TCPE is a colorless, odorless, and volatile liquid with a boiling point of 150-151°C and a density of 1.54 g/cm3. Due to its unique properties, TCPE is widely used in a variety of scientific research applications, including biochemical and physiological studies.
Scientific Research Applications
Chemical Structure and Properties
“1-(2,4,5-Trichlorophenyl)ethanol” is a chemical compound with the formula C8H7Cl3O and a molecular weight of 225.500 . It is also known by its IUPAC name and has a specific CAS Registry Number: 14299-54-8 .
Reference Standards for Environmental Analysis
This compound is used as a reference standard in environmental analysis and testing . Reference standards are substances with a known concentration of a particular compound, which are used to calibrate analytical instruments and to validate analytical methods.
Synthesis of Thiazole Derivatives
“1-(2,4,5-Trichlorophenyl)ethanol” can be used in the synthesis of thiazole derivatives . Thiazoles are a class of organic compounds that have diverse biological activities and are used in the development of various drugs .
Antimicrobial Activities
Some novel 4-aryl/chloroalkyl-2-(2,3,5-trichlorophenyl)-1,3-thiazoles derivatives, which can be synthesized using “1-(2,4,5-Trichlorophenyl)ethanol”, have been evaluated for their antimicrobial activities . This suggests potential applications of “1-(2,4,5-Trichlorophenyl)ethanol” in the development of new antimicrobial agents.
Development of Antioxidant, Analgesic, and Anti-inflammatory Drugs
Thiazole derivatives, which can be synthesized using “1-(2,4,5-Trichlorophenyl)ethanol”, have been found to act as antioxidant, analgesic, and anti-inflammatory drug molecules . This indicates potential applications of “1-(2,4,5-Trichlorophenyl)ethanol” in the development of these types of drugs.
Development of Antifungal, Antiviral, and Antitumor Drugs
Thiazole derivatives, which can be synthesized using “1-(2,4,5-Trichlorophenyl)ethanol”, have been found to act as antifungal, antiviral, and antitumor or cytotoxic drug molecules . This suggests potential applications of “1-(2,4,5-Trichlorophenyl)ethanol” in the development of these types of drugs.
Mechanism of Action
Mode of Action
It is known that the compound interacts with its targets, leading to changes in cellular processes . The specifics of these interactions and the resulting changes are subjects of ongoing research.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-(2,4,5-Trichlorophenyl)ethanol . These factors could include pH, temperature, presence of other molecules, and cellular environment.
properties
IUPAC Name |
1-(2,4,5-trichlorophenyl)ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl3O/c1-4(12)5-2-7(10)8(11)3-6(5)9/h2-4,12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZTWWYRPCFIOMY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1Cl)Cl)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90864491 | |
Record name | 1-(2,4,5-Trichlorophenyl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90864491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
14299-54-8 | |
Record name | 2,4,5-Trichlorophenylethanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014299548 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,4,5-TRICHLORO-.ALPHA.-METHYLBENZENEMETHANOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I0KK5EVM9V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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